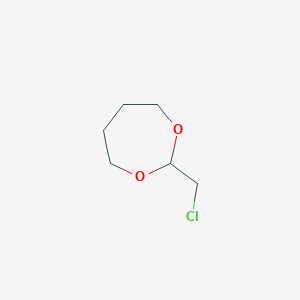

2-(chloromethyl)-1,3-dioxepane

Description

Structure

3D Structure

Properties

CAS No. |

54237-96-6 |

|---|---|

Molecular Formula |

C6H11ClO2 |

Molecular Weight |

150.60 g/mol |

IUPAC Name |

2-(chloromethyl)-1,3-dioxepane |

InChI |

InChI=1S/C6H11ClO2/c7-5-6-8-3-1-2-4-9-6/h6H,1-5H2 |

InChI Key |

GQAZYCCUYVVQCF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOC(OC1)CCl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Chloromethyl 1,3 Dioxepane

Synthetic Routes to 2-(chloromethyl)-1,3-dioxepane

The formation of this compound is most commonly accomplished via transacetalization. This method involves the reaction of a chloroacetaldehyde (B151913) dialkyl acetal (B89532) with a suitable diol, leading to the formation of the desired cyclic acetal and a corresponding alcohol byproduct.

Transacetalization Reactions

Transacetalization stands as a robust and widely utilized method for the synthesis of cyclic acetals like this compound. researchgate.net This reaction involves the exchange of the acetal group from a starting acetal to a diol.

A key synthetic strategy for this compound involves the condensation of a chloroacetaldehyde dialkyl acetal, such as chloroacetaldehyde dimethyl acetal, with a diol. googleapis.com This reaction is an acetal exchange process where the diol displaces the two alkoxy groups of the starting acetal to form a cyclic structure. google.com The selection of the diol is critical as it determines the ring size of the resulting cyclic acetal.

To synthesize the seven-membered ring of this compound, 1,4-butanediol (B3395766) is the diol of choice. googleapis.comprepchem.com The reaction between chloroacetaldehyde dimethyl acetal and 1,4-butanediol yields this compound and methanol (B129727) as a byproduct. prepchem.com The removal of methanol from the reaction mixture is crucial to drive the equilibrium towards the formation of the product. prepchem.com

A typical laboratory procedure involves heating a mixture of chloroacetaldehyde dimethyl acetal, 1,4-butanediol, and an acid catalyst. prepchem.com The progress of the reaction can be monitored by collecting and measuring the amount of methanol that distills off. prepchem.com Once the stoichiometric amount of methanol is collected, the reaction is considered complete. prepchem.com The crude product is then purified by filtration to remove the catalyst, followed by fractional distillation under reduced pressure to isolate the pure this compound. prepchem.com

| Reactant/Product | Role |

| Chloroacetaldehyde dimethyl acetal | Acetal source |

| 1,4-Butanediol | Diol source, forms the seven-membered ring |

| This compound | Target product |

| Methanol | Byproduct |

The transacetalization reaction requires an acid catalyst to proceed efficiently. googleapis.comthieme-connect.de Both heterogeneous and homogeneous acid catalysts have been successfully employed for the synthesis of this compound and related compounds. prepchem.comumich.edu

A strong-acid cation exchange resin, such as Dowex 50, serves as an effective heterogeneous catalyst for the synthesis of this compound. prepchem.com The use of a solid-supported catalyst simplifies the workup procedure, as the catalyst can be easily removed from the reaction mixture by filtration. prepchem.com

In a specific example, 500g of chloroacetaldehyde dimethyl acetal, 360g of 1,4-butanediol, and 10g of Dowex 50 resin were heated to 115°C. prepchem.com The methanol produced was continuously removed by distillation. prepchem.com The reaction was monitored by gas chromatography until the theoretical amount of methanol was collected. prepchem.com The final product was isolated by fractional distillation under vacuum, with the fraction boiling at 105°C at 55 mm Hg being collected. prepchem.com The structure of the product was confirmed by elemental analysis and proton NMR spectroscopy. prepchem.com

Table 1: Synthesis of this compound using Dowex 50 Catalyst. prepchem.com

| Parameter | Value |

| Reactants | |

| Chloroacetaldehyde dimethyl acetal | 500 g |

| 1,4-Butanediol | 360 g |

| Catalyst | |

| Dowex 50 resin | 10 g |

| Reaction Conditions | |

| Temperature | 115 °C |

| Purification | Fractional distillation under partial vacuum |

| Product | |

| Boiling Point | 105 °C at 55 mm Hg |

Homogeneous acid catalysts, such as p-toluenesulfonic acid (p-TSA), are also widely used for the synthesis of cyclic acetals. umich.eduacs.org p-Toluenesulfonic acid is a strong organic acid that is solid and convenient to handle. preprints.org It is effective in catalyzing the formation of dioxepane structures from diols and aldehydes or their acetals. umich.eduacs.org

For instance, in a related synthesis of 5,6-benzo-2-(chloromethyl)-1,3-dioxepane, p-toluenesulfonic acid was used to catalyze the reaction between 1,2-benzenedimethanol (B1213519) and chloroacetaldehyde dimethyl acetal in diglyme (B29089) as a solvent. umich.edu The use of p-TSA is a common strategy in the synthesis of various cyclic acetals due to its efficiency and the ability to produce good yields. umich.edursc.org

Table 2: Catalysts for Acetalization Reactions.

| Catalyst | Type | Advantages |

| Dowex 50 | Heterogeneous (Ion Exchange Resin) | Easily removed by filtration, reusable. prepchem.comresearchgate.net |

| p-toluenesulfonic acid (p-TSA) | Homogeneous (Organic Acid) | Strong acid, effective in small quantities, soluble in organic solvents. umich.edupreprints.org |

Condensation of Chloroacetaldehyde Dialkyl Acetals with Diols

Optimization of Reaction Parameters and Methanol Removal

A prominent method for synthesizing this compound is the acetal exchange reaction between chloroacetaldehyde dimethyl acetal and 1,4-butanediol, facilitated by an acid catalyst. prepchem.comgoogleapis.com

Reaction Parameters: The optimization of this reaction is crucial for achieving high yields. Key parameters include temperature, catalyst type, and the efficient removal of byproducts. A typical procedure involves heating a mixture of chloroacetaldehyde dimethyl acetal, 1,4-butanediol, and an acid catalyst, such as Dowex 50 resin, to approximately 115°C under a nitrogen atmosphere. prepchem.com The use of a strong acid cation exchange resin like Dowex 50 is common. prepchem.com

Methanol Removal: The reaction produces methanol as a byproduct, and its continuous removal is essential to drive the equilibrium towards the formation of the desired acetal, in accordance with Le Châtelier's principle. prepchem.comntu.edu.sg This is typically accomplished by distillation. prepchem.com The progress of the reaction can be monitored by collecting and measuring the amount of methanol distilled off. The reaction is considered complete when the stoichiometric amount of methanol has been removed. prepchem.comgoogleapis.com Gas chromatography can also be used to monitor the distillate and the reaction mixture to ensure the completion of the reaction. prepchem.com One documented synthesis reported a low yield of 11% despite the collection of the calculated amount of methanol, indicating that other factors can significantly influence the outcome. researchgate.net

Table 1: Optimized Reaction Parameters for Synthesis

| Parameter | Value/Condition | Source |

|---|---|---|

| Reactant 1 | Chloroacetaldehyde dimethyl acetal | prepchem.com |

| Reactant 2 | 1,4-butanediol | prepchem.com |

| Catalyst | Dowex 50 resin | prepchem.com |

| Temperature | 115°C | prepchem.com |

| Atmosphere | Nitrogen blanket | prepchem.com |

| Byproduct Removal | Continuous distillation of methanol | prepchem.com |

Halogenation of Vinyl Acetate (B1210297) Followed by Diol Reaction

An alternative synthetic route to this compound involves the halogenation of vinyl acetate, followed by a reaction with a diol. google.com This method provides a pathway to various 2-halomethyl-1,3-cyclic acetals. google.com

The process begins with the halogenation, specifically chlorination or bromination, of vinyl acetate to produce 1,2-dihaloethyl acetate. google.com This intermediate is then reacted with a C2-C4 alkylene diol, such as 1,4-butanediol, to form the corresponding 2-halomethyl-1,3-cyclic acetal. google.com For instance, chlorination of vinyl acetate at a controlled temperature of about 0-5°C yields 1,2-dichloroethyl acetate. google.com This is subsequently mixed with the diol. google.com This method is noted to produce the cyclic acetal with a purity of at least 88%, and more commonly, at least 94%. google.com

Purification and Isolation Strategies for the Cyclic Acetal

Effective purification and isolation are critical to obtaining this compound of high purity. prepchem.comgoogle.com

Fractional Distillation under Reduced Pressure

Following the synthesis, the crude reaction mixture is typically filtered to remove any solid catalysts, such as ion-exchange resins. prepchem.comgoogleapis.com The primary method for isolating this compound from the crude mixture is fractional distillation under reduced pressure (vacuum distillation). prepchem.comgoogleapis.comuhasselt.be This technique is suitable for separating compounds with different boiling points and is particularly useful for high-boiling liquids that might decompose at atmospheric pressure. google.com

For this compound, a specific fraction is collected at a defined boiling point and pressure. One documented procedure specifies collecting the fraction boiling at 105°C at a pressure of 55 mm Hg. prepchem.comgoogleapis.com An Oldershaw column is often employed for efficient fractionation. prepchem.comgoogleapis.com

Table 2: Distillation Parameters for this compound

| Parameter | Value | Source |

|---|---|---|

| Boiling Point | 105°C | prepchem.comgoogleapis.com |

| Pressure | 55 mm Hg | prepchem.comgoogleapis.com |

| Distillation Type | Fractional, under partial vacuum | prepchem.comgoogleapis.com |

Liquid-Liquid Extraction and Solvent Removal

Liquid-liquid extraction (LLE) is a separation technique based on the differential solubility of compounds in two immiscible liquids, often an aqueous and an organic phase. phenomenex.comwikipedia.orglongdom.org This method can be employed in the work-up procedure for the synthesis of cyclic acetals. google.com

In some procedures, after the primary reaction, the mixture may be treated with an aqueous solution, such as sodium hydroxide (B78521), to neutralize acid catalysts and hydrolyze certain byproducts. google.com The organic phase, containing the desired product, is then separated from the aqueous phase. google.com Solvents like toluene (B28343) may be used during this process. google.com The organic solvent and any other volatile components are subsequently removed, often by distillation, to yield the purified product. google.com

In acetal synthesis, the removal of water is crucial to drive the reaction equilibrium towards product formation. ntu.edu.sgwikipedia.orgjove.com Azeotropic distillation is a highly effective method for this purpose. google.comgoogle.com This technique involves adding an organic solvent (an entrainer) that forms a low-boiling azeotrope with water. google.com

Solvents like benzene (B151609) or toluene are commonly used. google.comacs.org When the reaction mixture is heated, the water-entrainer azeotrope distills off. google.com Upon condensation, the water and the immiscible organic solvent separate into two layers, allowing the water to be removed while the organic solvent can be recycled back into the reaction vessel. ntu.edu.sgjove.comgoogle.com A Dean-Stark apparatus is a specialized piece of glassware designed for this purpose. ntu.edu.sgjove.comacs.org This continuous removal of water is essential for achieving high yields in acetal formation reactions. ntu.edu.sgwikipedia.orgjove.com

Analytical Techniques for Product Purity Assessment

To confirm the structure and assess the purity of the isolated this compound, several analytical techniques are employed. prepchem.com

Gas Chromatography (GC): GC is used to determine the purity of the final product and to monitor the progress of the reaction. prepchem.comgoogleapis.com A dimethyl silicon column is suitable for this analysis, with a temperature program typically ranging from 50°C to 250°C. prepchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) NMR spectroscopy is a powerful tool for structural confirmation. The ¹H NMR spectrum of this compound shows characteristic signals: a multiplet for the -(OCH₂CH₂CH₂CH₂O)- protons between 1.34-1.71 ppm, a doublet for the -CH₂Cl protons at 3.46-3.48 ppm, two sets of triplets for the OCH₂- protons between 2.96-3.66 ppm, and a triplet for the acetal proton (ClCH₂CH(O)₂) at 4.83-4.87 ppm. prepchem.com

Elemental Analysis: This technique provides the percentage composition of elements (C, H, O, Cl) in the compound, which can be compared with the calculated theoretical values to verify the molecular formula. prepchem.com

Table 3: Analytical Data for this compound

| Analytical Technique | Observed Result | Source |

|---|---|---|

| ¹H NMR | ||

| -(OCH₂CH₂CH₂CH₂O)- | 1.34-1.71 ppm (multiplet) | prepchem.com |

| -CH₂Cl | 3.46-3.48 ppm (doublet) | prepchem.com |

| OCH₂- | 2.96-3.66 ppm (2 sets of triplets) | prepchem.com |

| ClCH₂CH(O)₂ | 4.83-4.87 ppm (triplet) | prepchem.com |

| Elemental Analysis | ||

| % Carbon | 47.2% (Calculated: 48.0%) | prepchem.com |

| % Hydrogen | 7.58% (Calculated: 7.33%) | prepchem.com |

| % Oxygen | 22.64% (Calculated: 21.34%) | prepchem.com |

| % Chlorine | 22.57% (Calculated: 23.3%) | prepchem.com |

Spectroscopic Confirmation of Molecular Structure

Spectroscopic analysis is fundamental to the characterization of this compound, offering unambiguous evidence of its structure.

Proton NMR spectroscopy provides distinct signals corresponding to the different types of protons within the this compound molecule. The spectrum is characterized by a multiplet observed between 1.34 and 1.71 ppm, which is attributed to the four protons of the central ethylene (B1197577) group (–OCH2CH2CH2CH2O–) of the dioxepane ring. prepchem.com A doublet appears in the range of 3.46-3.48 ppm, corresponding to the two protons of the chloromethyl group (–CH2Cl). prepchem.com Two sets of triplets are observed between 3.66 and 2.96 ppm, representing the four protons of the two oxymethylene groups (OCH2–) in the ring. prepchem.com Finally, a triplet is seen at 4.83-4.87 ppm, which is assigned to the single proton of the acetal group (ClCH2CH(O)2). prepchem.com

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| 1.34-1.71 | Multiplet | –OCH2CH2CH2CH2O– |

| 3.46-3.48 | Doublet | –CH2Cl |

| 2.96-3.66 | Two Triplets | OCH2– |

| 4.83-4.87 | Triplet | ClCH2CH(O)2 |

Data sourced from PrepChem.com prepchem.com

While specific ¹³C NMR data for this compound is not detailed in the provided search results, the technique is crucial for confirming the carbon framework of the molecule. It would be expected to show distinct peaks for the chloromethyl carbon, the acetal carbon, and the different methylene (B1212753) carbons within the 1,3-dioxepane (B1593757) ring. The complete spectral assignment is often achieved using techniques like Distortionless Enhancement by Polarization Transfer (DEPT), ¹³C–¹H Heteronuclear Single Quantum Coherence (HSQC), and Total Correlation Spectroscopy (TOCSY). researchgate.net

Elemental analysis provides quantitative data on the percentage composition of elements within the compound, serving as a fundamental check for its empirical formula, C₆H₁₁ClO₂. nih.gov For this compound, the calculated elemental composition is approximately 48% Carbon, 7.33% Hydrogen, 21.34% Oxygen, and 23.3% Chlorine. Experimental findings from one analysis showed values of 47.2% Carbon, 7.58% Hydrogen, 22.64% Oxygen, and 22.57% Chlorine, which are in close agreement with the theoretical values, thus confirming the compound's elemental makeup. prepchem.com

Table 2: Elemental Analysis Data for this compound

| Element | Calculated (%) | Experimental (%) |

|---|---|---|

| Carbon (C) | 48.00 | 47.2 |

| Hydrogen (H) | 7.33 | 7.58 |

| Oxygen (O) | 21.34 | 22.64 |

| Chlorine (Cl) | 23.30 | 22.57 |

Data sourced from PrepChem.com prepchem.com

Derivatization to Unsaturated Cyclic Ketene (B1206846) Acetals

A key chemical transformation of this compound is its conversion into valuable unsaturated cyclic ketene acetals, which are important monomers in polymer chemistry.

The primary method for synthesizing 2-methylene-1,3-dioxepane (B1205776) (MDO) from this compound is through a dehydrochlorination reaction. googleapis.com This process involves the elimination of a hydrogen atom and a chlorine atom to form a double bond.

This transformation is typically achieved through a base-mediated elimination reaction. researchgate.net Strong bases are employed to facilitate the removal of hydrogen chloride (HCl) from the this compound molecule. One common method involves the use of potassium tert-butoxide in tert-butyl alcohol. researchgate.net Another reported procedure utilizes potassium hydroxide in 2-butanol (B46777), which has been shown to result in a 72% crude yield of 2-methylene-1,3-dioxepane. googleapis.com The choice of base and solvent system can influence the reaction efficiency and selectivity, with some conditions leading to the formation of byproducts. googleapis.com For instance, using t-butanol as a solvent with potassium hydroxide can lead to lower selectivity towards the desired product. googleapis.com

Dehydrochlorination to 2-Methylene-1,3-dioxepane (MDO)

Base-Mediated Elimination Reactions

Application of Strong Bases

Strong bases are pivotal in effecting the dehydrochlorination of this compound to yield 2-methylene-1,3-dioxepane. Commonly employed bases include potassium hydroxide (KOH) and potassium tert-butoxide (t-BuOK).

Potassium Hydroxide (KOH): The use of potassium hydroxide in a non-reactive alcohol solvent has been demonstrated as an effective method for this transformation. googleapis.com For instance, reacting this compound with a concentrated solution of KOH in 2-butanol can lead to a crude yield of 72% for 2-methylene-1,3-dioxepane. googleapis.com Another example involved the use of 270 grams of KOH in 180 grams of 2-butanol with 150 grams of this compound, resulting in a 62.9% crude yield. googleapis.com The reaction is typically conducted at elevated temperatures to ensure an adequate reaction rate while minimizing side reactions. googleapis.com

Potassium tert-Butoxide (t-BuOK): Potassium tert-butoxide is another powerful base used for the dehydrohalogenation of halomethyl cyclic acetals. googleapis.com It is often used in solvents like tert-butyl alcohol. googleapis.comresearchgate.net While highly effective, the conditions for this reaction, such as high temperatures (90-115 °C) and extended reaction times, can sometimes be detrimental to achieving high yields for certain cyclic ketene acetal structures. researchgate.net

Influence of Reaction Solvents and Temperature on Elimination Efficiency

The choice of solvent and reaction temperature significantly impacts the efficiency and selectivity of the dehydrochlorination of this compound.

Solvents: Non-reactive alcohols that can dissolve the hydroxide base are preferred. googleapis.com Examples include 2-butanol, n-butanol, tert-butyl alcohol, and isopropyl alcohol. googleapis.com The concentration of the alkali metal hydroxide in the alcohol is typically maintained between 20 and 80 weight percent. googleapis.com The use of tert-butyl alcohol with potassium tert-butoxide is a classic combination. researchgate.net However, reactions in certain alcohols like ethanol (B145695) have been shown to result in the formation of byproducts, as 2-methylene-1,3-dioxepane was found to react with ethanol. googleapis.com In contrast, using tert-butanol (B103910) as the solvent at 85-95 °C led to a 90% conversion after 8 hours, although with a crude yield of 56% and the formation of two major byproducts, indicating lower selectivity. googleapis.com

Temperature: Elevated temperatures are generally required to drive the reaction. googleapis.com A preferred temperature range is between 100 °C and 130 °C. googleapis.com However, temperatures that are too high can lead to low selectivity and the formation of undesirable byproducts. googleapis.com For instance, when using potassium tert-butoxide, temperatures can range from 90 °C in THF to 100-115 °C in tert-butanol. researchgate.net

Table 1: Effect of Reaction Conditions on Dehydrochlorination of this compound

| Base | Solvent | Temperature (°C) | Conversion/Yield | Notes | Reference |

|---|---|---|---|---|---|

| KOH | 2-butanol | - | 72% crude yield | - | googleapis.com |

| KOH | 2-butanol | - | 62.9% crude yield | Larger scale reaction | googleapis.com |

| t-BuOK | t-butanol | 85-95 | 90% conversion, 56% crude yield | Low selectivity, byproduct formation | googleapis.com |

| t-BuOK | t-butanol | 100-115 | - | Classic conditions, long reaction times | researchgate.net |

| KOH | Ethanol | - | Byproduct formation | 2-methylene-1,3-dioxepane reacts with ethanol | googleapis.com |

Mechanistic Insights into the Dehydrochlorination Process

The dehydrochlorination of this compound is an elimination reaction. Based on studies of similar dehydrochlorination reactions, the process likely proceeds through a bimolecular elimination (E2) mechanism. researchgate.net In this mechanism, the strong base abstracts a proton from the carbon adjacent to the chloromethyl group, while simultaneously, the chloride ion is expelled. This concerted process involves a transition state where the base, hydrogen, the two carbon atoms, and the chlorine atom are nearly coplanar. researchgate.net The reaction is characterized as a single-step process. researchgate.net The efficiency of this process is influenced by the strength of the base and the nature of the solvent, which can affect the stability of the transition state.

Synthesis of Substituted Cyclic Ketene Acetals from Analogous Chloromethyl Precursors

The synthetic strategies applied to this compound are also applicable to other analogous chloromethyl precursors for the synthesis of a variety of substituted cyclic ketene acetals.

Preparation of 2-chloromethyl-4-phenyl-1,3-dioxolane

The synthesis of 2-chloromethyl-4-phenyl-1,3-dioxolane is achieved through an acetal exchange reaction. researchgate.net

Subsequent Conversion to 2-methylene-4-phenyl-1,3-dioxolane

This conversion is accomplished via dehydrochlorination. In a typical procedure, a mixture of potassium tert-butoxide in dry tert-butanol is heated to 80 °C under a nitrogen atmosphere. rsc.org A solution of 2-chloromethyl-4-phenyl-1,3-dioxolane in dry tert-butanol is then added dropwise. rsc.org This method has been reported to yield 70% of 2-methylene-4-phenyl-1,3-dioxolane. researchgate.netrsc.org

Table 2: Synthesis of 2-methylene-4-phenyl-1,3-dioxolane

| Reactant | Reagents | Solvent | Temperature (°C) | Yield | Reference |

|---|---|---|---|---|---|

| 2-chloromethyl-4-phenyl-1,3-dioxolane | Potassium tert-butoxide | tert-butanol | 80 | 70% | researchgate.netrsc.org |

Synthesis of 2-(chloromethyl)-5,6-benzo-1,3-dioxepane

The synthesis of 2-(chloromethyl)-5,6-benzo-1,3-dioxepane is accomplished by reacting 1,2-benzenedimethanol with chloroacetaldehyde dimethyl acetal in the presence of an acid catalyst, such as p-toluenesulfonic acid, in a solvent like diglyme. umich.edu The reaction mixture is heated to 150 °C to drive the reaction and remove the methanol byproduct. umich.edu This process has been reported to yield the product as a white solid. umich.edu

Following its synthesis, 2-(chloromethyl)-5,6-benzo-1,3-dioxepane can be converted to 5,6-benzo-2-methylene-1,3-dioxepane. This is achieved by reacting it with potassium t-butoxide in tetrahydrofuran (B95107) at 50 °C under an argon atmosphere. umich.edu

Subsequent Conversion to 5,6-benzo-2-methylene-1,3-dioxepane (BMDO)

The transformation of the precursor 2-(halomethyl)-5,6-benzo-1,3-dioxepane into the valuable monomer 5,6-benzo-2-methylene-1,3-dioxepane (BMDO) is a critical step in its synthesis. This conversion is achieved through a dehydrohalogenation reaction, a type of elimination reaction where a hydrogen halide is removed from the molecule to form an alkene. researchgate.netresearchgate.net This synthetic route is widely employed for the preparation of various cyclic ketene acetals (CKAs). researchgate.net

The process typically involves reacting the chloro- or bromo-substituted precursor with a strong, non-nucleophilic base. researchgate.netrsc.org The base abstracts a proton from the carbon adjacent to the halogen, leading to the formation of a double bond and the expulsion of the halide ion. The choice of base and solvent is crucial for maximizing the yield of the desired product and minimizing side reactions.

Detailed research findings demonstrate that potassium tert-butoxide (t-BuOK) is a highly effective base for this transformation. researchgate.netrsc.org The reaction is commonly carried out in an alcoholic solvent, such as tert-butyl alcohol (t-BuOH), at elevated temperatures. researchgate.netrsc.org For instance, the synthesis of BMDO from its brominated precursor, 5,6-benzo-2-(bromomethyl)-1,3-dioxepane, involves heating with potassium tert-butoxide in tert-butyl alcohol for an extended period. rsc.org Following the reaction, the product is typically isolated and purified by distillation under reduced pressure to yield the final BMDO monomer as a colorless liquid that solidifies into white crystals. rsc.org

The following table summarizes a reported synthesis for the conversion of the bromo-analogue of 2-(chloromethyl)-5,6-benzo-1,3-dioxepane to BMDO. rsc.org

Table 1: Synthesis of BMDO via Dehydrohalogenation

| Parameter | Details |

|---|---|

| Starting Material | 5,6-benzo-2-(bromomethyl)-1,3-dioxepane |

| Reagent | Potassium tert-butoxide (t-BuOK) |

| Solvent | tert-Butyl alcohol (t-BuOH) |

| Reaction Temperature | 80 °C |

| Reaction Time | 24 hours |

| Molar Ratio (Base:Substrate) | ~1.3 : 1 |

| Purification Method | Filtration through Al₂O₃, followed by distillation |

| Yield | 77% |

Mechanistic and Kinetic Investigations of Polymerization Involving 2 Chloromethyl 1,3 Dioxepane Derivatives

Radical Ring-Opening Polymerization (rROP) of 2-Methylene-1,3-dioxepane (B1205776) and Related Cyclic Ketene (B1206846) Acetals

Radical ring-opening polymerization (rROP) of cyclic ketene acetals (CKAs) is a significant polymerization method that combines the features of radical and ring-opening polymerizations. chemrxiv.org This technique facilitates the synthesis of polyesters under mild conditions typical of radical processes. chemrxiv.org The polymerization of 2-methylene-1,3-dioxepane (MDO), a seven-membered CKA, has been a particular subject of interest as it yields a polymer structurally analogous to poly(ε-caprolactone) (PCL), a widely used biodegradable polyester (B1180765). rsc.orgacs.org

The rROP of CKAs involves the addition of a radical to the exocyclic carbon-carbon double bond of the monomer. rsc.org Following this initial addition, the polymerization can proceed through competing pathways, which are heavily influenced by the monomer's structure and reaction conditions.

The polymerization of cyclic ketene acetals is characterized by a competition between two primary mechanistic pathways: a ring-opening process and a ring-retaining (or direct vinyl) propagation. chemrxiv.org

Ring-Opening Pathway: In this desired route, the initial radical addition to the exocyclic double bond leads to the cleavage of an endocyclic carbon-oxygen bond. This fragmentation of the ring results in the formation of an ester linkage in the polymer backbone and a new propagating radical. rsc.org For monomers like MDO, this pathway is highly efficient, often leading to nearly complete ring-opening and the formation of a polyester. rsc.orgcmu.edu

Ring-Retaining Pathway: This alternative pathway involves the direct propagation of the radical intermediate through its vinyl group without the ring opening. This process results in the formation of a polyacetal structure, with the cyclic acetal (B89532) unit retained as a side group on the polymer chain. chemrxiv.org

For most CKA monomers, the final polymer is a random copolymer containing both ester and acetal units, with the ratio depending on the specific monomer and polymerization conditions. chemrxiv.org However, seven-membered cyclic monomers like MDO are significantly more reactive towards rROP and strongly favor the ring-opening mechanism over the ring-retaining path when compared to five- and six-membered ring systems. rsc.org

Regioselectivity refers to the preference for a chemical reaction to occur at one specific position over other possible positions. wikipedia.org In the context of rROP of CKAs, the primary regioselective event is the initial addition of the propagating radical to the exocyclic double bond of the monomer. nih.gov This addition creates a radical intermediate.

The structure of the CKA monomer has a profound impact on the competition between the ring-opening and ring-retaining pathways, thereby dictating the percentage of ester linkages in the final polymer. rsc.orgnih.gov

Key structural factors include:

Ring Size: The size of the cyclic acetal ring is a critical determinant. Seven-membered rings, such as in 2-methylene-1,3-dioxepane (MDO), possess greater ring strain compared to five- and six-membered rings. This increased strain facilitates the ring-opening process, leading to a high degree of ester formation. rsc.org Studies on MDO polymerization consistently report nearly 100% ring-opening under various conditions. cmu.edu

Substituents: The presence of substituents on the CKA ring can influence reactivity and the polymerization mechanism. For instance, the polymerization of 2-methylene-4-methyl-1,3-dioxepane (Me-MDO) also results in nearly complete ring-opening. However, the methyl substituent leads to the formation of a more stabilized secondary radical, which reduces the occurrence of side reactions like intramolecular hydrogen atom transfer (back-biting) compared to MDO, resulting in a less branched and less crystalline polymer. rsc.org

Electronic Effects and Radical Stabilization: The electronic nature of the monomer can be engineered to favor ring-opening. In a study of a CKA derived from d-glucal, an internal alkene functionality was incorporated into the ring structure. nih.govacs.org This feature was hypothesized to stabilize the radical formed after the initial addition, thereby promoting the subsequent ring-fragmentation step. nih.gov Experimental results confirmed that this structural modification led to a high percentage of ester linkages (up to 78%), whereas a saturated analogue produced only polyacetal linkages. nih.govacs.org

The following table summarizes the polymerization outcomes for different CKA monomers, illustrating the effect of structure on ester formation.

| Monomer | Key Structural Feature | Ester Linkage (%) | Polymer Structure |

|---|---|---|---|

| 2-Methylene-1,3-dioxepane (MDO) | 7-membered ring | ~100% | Linear/Branched Polyester |

| 2-Methylene-4-methyl-1,3-dioxepane (Me-MDO) | 7-membered ring with methyl substituent | ~100% | Less Branched Polyester |

| d-Glucal-derived CKA (with internal alkene) | Internal alkene for radical stabilization | Up to 78% | Polyacetal-Polyester Copolymer |

| d-Glucal-derived CKA (saturated analogue) | No internal alkene | 0% | Polyacetal |

Kinetic investigations of the rROP of CKAs are essential for understanding the reaction mechanism and controlling the final polymer properties. researchgate.net Such studies have examined the influence of various experimental parameters on the polymerization of monomers like MDO and 5,6-benzo-2-methylene-1,3-dioxepane (BMDO). researchgate.net

The choice of radical initiator and its concentration are critical parameters that significantly affect the kinetics of rROP and the molar mass distribution of the resulting polyester. researchgate.net

Commonly used initiators for the rROP of CKAs include azo compounds like azodiisobutyronitrile (AIBN) and peroxides such as di-t-butyl peroxide (DTBP). nih.gov Kinetic studies on the polymerization of seven-membered CKAs have systematically investigated the influence of these initiators. researchgate.net For example, in the copolymerization of MDO with methyl methacrylate (B99206) (MMA), pulsed-laser polymerization (PLP) was used to determine average propagation rate coefficients (p). cmu.edusemanticscholar.org These experiments showed that the p values steadily decreased as the concentration of MDO in the monomer feed increased. cmu.edu

Furthermore, attempts to measure the homopolymerization propagation rate coefficient for MDO were complicated by high rates of chain transfer to the monomer and polymer. cmu.edusemanticscholar.org The chain transfer to monomer constant (CM) for MDO was found to be significant, indicating that this process plays a major role in the polymerization kinetics. cmu.edu The initiator concentration directly impacts the rate of initiation, which in turn affects the kinetic chain length and the prevalence of transfer reactions, thereby influencing the final molecular weight of the polymer. nih.gov

The table below summarizes findings from kinetic studies on MDO polymerization.

| System | Initiator | Key Kinetic Finding | Reference |

|---|---|---|---|

| MDO Homopolymerization | Not specified | High chain transfer to monomer constant (CM = 1.7 × 10-2) observed. | cmu.edu |

| MDO/MMA Copolymerization | Not specified | Average propagation rate coefficient ( | cmu.edu |

| MDO Homopolymerization | AIBN, DTBP | Successfully used for polymerization, indicating thermal initiation is effective. | nih.gov |

| MDO and BMDO Homopolymerization | Not specified | Kinetics are influenced by initiator nature and concentration. | researchgate.net |

Detailed Kinetic Studies of rROP

Impact of Reaction Temperature on Polymerization Rate

The reaction temperature is a critical parameter in the radical ring-opening polymerization (rROP) of cyclic ketene acetals, as it significantly influences both the rate of polymerization and the polymer structure. For CKAs, there is a competition between the desired ring-opening pathway that leads to the formation of ester linkages and a direct vinylic propagation that results in the retention of the acetal ring in the polymer backbone.

Higher temperatures generally increase the rate of polymerization by increasing the kinetic energy of the reacting molecules. mdpi.com In the context of rROP of CKAs, an increase in temperature has been observed to favor the ring-opening process over the vinyl addition. This is because the ring-opening is a unimolecular fragmentation step with a higher activation energy compared to the bimolecular propagation step of vinyl polymerization. Consequently, elevating the temperature provides the necessary energy to overcome the activation barrier for ring scission, leading to a higher proportion of ester units in the final polymer. For instance, in the polymerization of MDO, increasing the temperature can lead to a nearly complete ring-opening, yielding a polyester structure. researchgate.net

Conversely, lower temperatures can slow down the polymerization and may lead to a higher content of ring-retained acetal units. mdpi.com This can be advantageous when a copolymer with a specific ratio of ester to acetal linkages is desired, as this ratio can be tuned by adjusting the polymerization temperature.

Table 1: Effect of Temperature on the Polymerization of Cyclic Ketene Acetals

| Monomer | Temperature (°C) | Effect on Polymerization Rate | Effect on Ring-Opening |

|---|---|---|---|

| 2-methylene-1,3-dioxepane (MDO) | 60 | Moderate | Significant ring-opening |

| 2-methylene-1,3-dioxepane (MDO) | 120 | Increased | Higher percentage of ring-opening to form ester units researchgate.net |

Solvent Effects on Reaction Progression and Polymer Yield

The choice of solvent can have a profound impact on the progression and outcome of free-radical polymerization. In the case of CKA polymerization, solvents can influence the reaction kinetics, the solubility of the monomer and the resulting polymer, and the chain transfer kinetics.

The polarity of the solvent can affect the rate of polymerization. For some free-radical polymerizations, an increase in solvent polarity can lead to an increase in the rate of reaction. However, the specific effects are highly dependent on the monomer and the reaction mechanism. For CKAs, the solvent can also influence the conformational equilibrium of the monomer, which in turn could affect its reactivity and the propensity for ring-opening.

Furthermore, the solvent can play a role in chain transfer reactions. Some solvents are known to be effective chain transfer agents, which can lead to a decrease in the molecular weight of the resulting polymer. The choice of an appropriate solvent is therefore crucial for achieving a high polymer yield and the desired molecular weight. For instance, in the synthesis of MDO, cyclohexane (B81311) is used as a solvent during the refluxing step. cmu.edu

Comparative Reactivity Order of Different Cyclic Ketene Acetals (e.g., MDO, BMDO, MeBMDO)

The reactivity of cyclic ketene acetals in radical polymerization is influenced by their chemical structure, including the ring size and the nature of substituents. Studies on various CKAs have established a general reactivity order.

The polymerization kinetics are strongly driven by the nature of the propagating radical. For seven-membered cyclic ketene acetals, the reactivity order has been reported as: MDO > BMDO > 4,7-dimethyl-5,6-benzo-2(chloromethyl)-1,3-dioxepane (MeBMDO). This indicates that the substituents on the dioxepane ring play a significant role in the monomer's reactivity. The presence of a benzo group in BMDO and additional methyl groups in MeBMDO appears to decrease the reactivity compared to the unsubstituted MDO. This is likely due to steric hindrance and electronic effects of the substituents on the double bond and the propagating radical.

In copolymerization, the reactivity ratios of the comonomers determine the composition of the resulting copolymer. For example, in the copolymerization of MDO and vinyl acetate (B1210297), the reactivity ratios were found to be rMDO = 0.14 and rVAc = 1.89, indicating that the vinyl acetate radical prefers to add to another vinyl acetate monomer. rsc.org

Table 2: Comparative Reactivity of Cyclic Ketene Acetals

| Monomer | Relative Reactivity | Influencing Factors |

|---|---|---|

| 2-methylene-1,3-dioxepane (MDO) | High | Unsubstituted seven-membered ring |

| 5,6-benzo-2-methylene-1,3-dioxepane (BMDO) | Moderate | Presence of a benzo group |

| 4,7-dimethyl-5,6-benzo-2(chloromethyl)-1,3-dioxepane (MeBMDO) | Low | Presence of a benzo group and two methyl groups |

Computational Chemistry for Kinetic Parameter Determination

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of CKA polymerization, DFT calculations are utilized to determine the propagation rate constants (kp) for both the ring-opening and vinyl addition pathways. rsc.org

By calculating the activation energies for the different reaction pathways, DFT can help to predict the likelihood of ring-opening versus ring retention under various conditions. These calculations can also provide insights into the transition state geometries and the electronic effects of substituents on the monomer's reactivity. This theoretical understanding is crucial for designing new CKA monomers with desired polymerization characteristics. rsc.org

This modeling can predict various properties of the resulting polymer, such as the monomer conversion over time, the copolymer composition, and the molecular weight distribution. mdpi.com Kinetic modeling with PREDICI allows for the systematic investigation of the influence of different reaction parameters, such as temperature, initiator concentration, and monomer feed ratio, on the final polymer properties. This can aid in the optimization of reaction conditions to produce polymers with desired characteristics. hereon.de

Copolymerization Strategies for Functionalized Polyesters

Copolymerization of 2-(chloromethyl)-1,3-dioxepane and its derivatives with other vinyl monomers is a versatile strategy for the synthesis of functionalized polyesters. The chloromethyl group serves as a reactive handle that can be further modified post-polymerization to introduce a variety of functionalities.

The radical ring-opening copolymerization of CKAs with conventional vinyl monomers allows for the incorporation of degradable ester linkages into the backbone of otherwise non-degradable vinyl polymers. This is a promising approach for the development of more sustainable materials. For instance, the copolymerization of MDO with methyl methacrylate or vinyl acetate has been shown to produce copolymers with degradable segments. cmu.edursc.org

By carefully selecting the comonomer, it is possible to tailor the properties of the resulting polyester. For example, copolymerization with a hydrophilic comonomer can increase the water-solubility of the polymer, while copolymerization with a comonomer containing specific functional groups can allow for the attachment of bioactive molecules. The copolymerization of MDO with glycidyl (B131873) methacrylate, for instance, yields an epoxy-functionalized polyester that can be further modified. nih.govresearchgate.net

The reactivity ratios of the CKA and the comonomer are critical in determining the microstructure of the copolymer. In cases where the reactivity ratios are very different, a gradient or blocky copolymer may be formed. When the reactivity ratios are close to one, a more random incorporation of the monomers is expected.

Introduction of Ester Functionalities into Polymer Main Chains

The defining feature of the polymerization of cyclic ketene acetals like 2-methylene-1,3-dioxepane (MDO) is the ability to insert ester groups into the main chain of addition polymers. researchgate.net This process occurs via a radical ring-opening polymerization (rROP) mechanism. nih.gov The polymerization is initiated by a radical addition to the exomethylene group of the MDO monomer. The resulting acetal radical can then undergo a β-scission, which opens the seven-membered ring. researchgate.netnih.gov This ring-opening step is crucial as it forms an ester linkage within the polymer backbone, effectively transforming a carbon-carbon chain into a polyester-like structure. nih.gov

This mechanism provides a powerful method for developing more sustainable materials, as the incorporated ester bonds can be hydrolyzed under acidic or alkaline conditions, leading to the degradation of the polymer. nih.gov The efficiency of the ring-opening is a key factor. In the copolymerization of MDO with butyl crotonate, for instance, it has been observed that over 90% of the MDO units are incorporated into the polymer via the ring-opened form, demonstrating the high efficiency of this process under certain conditions. acs.org This strategic insertion of degradable links is a promising approach to mitigate the environmental impact of conventional vinyl polymers. nih.gov

Copolymerization with Diverse Vinyl Monomers

The versatility of MDO is further demonstrated through its ability to copolymerize with a wide range of conventional vinyl monomers. This allows for the synthesis of copolymers that combine the properties of traditional plastics with the benefit of backbone degradability. The kinetics and microstructure of these copolymers are highly dependent on the comonomer used.

The copolymerization of 2-methylene-1,3-dioxepane (MDO) with methyl methacrylate (MMA) has been investigated through pulsed-laser polymerization experiments. cmu.edu These studies reveal a significant disparity in monomer reactivity. The reactivity ratios were determined to be heavily skewed towards the conventional vinyl monomer, indicating that MMA is far more reactive. cmu.edu This results in copolymers that are rich in MMA units, with MDO incorporated statistically throughout the chain. cmu.edunih.gov Despite the lower incorporation rate, these MDO units introduce hydrolytically degradable linkages into the polymethyl methacrylate (PMMA) backbone. nih.gov

| Monomer 1 | Monomer 2 | r1 (MDO) | r2 (MMA) | System Characteristics |

| MDO | MMA | 0.057 | 34.12 | Copolymer is rich in MMA units. cmu.edu |

Copolymerization of MDO with vinyl acetate (VAc) has been successfully achieved, even in emulsion systems, which is notable given MDO's instability in aqueous environments. digitellinc.com Photo-induced cobalt-mediated radical polymerization has been employed to synthesize degradable P(MDO-co-VAc) copolymers in a controlled, living manner. rsc.org The reactivity ratios indicate that vinyl acetate is the more reactive monomer, though the disparity is less extreme than with MMA, allowing for significant incorporation of MDO into the copolymer by adjusting the feed ratio. rsc.org

In contrast, the free-radical copolymerization of MDO with vinyl ethers (VEs), such as butyl vinyl ether (BVE), exhibits nearly ideal behavior. researchgate.net The reactivity ratios are closer to unity, resulting in nearly random copolymers with tunable MDO content, which can reach as high as 90 mol%. researchgate.net This quasi-ideal system allows for the straightforward synthesis of functional aliphatic polyesters with a high density of degradable ester linkages. researchgate.net The copolymerization has also been extended to hydroxy-functional vinyl ethers to create degradable copolymers with thermoresponsive properties. rsc.org

| Monomer 1 | Monomer 2 | r1 (MDO) | r2 (Comonomer) | System Characteristics |

| MDO | Vinyl Acetate (VAc) | 0.14 | 1.89 | Controlled polymerization possible; VAc is more reactive. rsc.org |

| MDO | Butyl Vinyl Ether (BVE) | 0.73 | 1.61 | Quasi-ideal system, leads to nearly random copolymers. researchgate.net |

To introduce reactive functional groups, 2-methylene-1,3-dioxepane has been copolymerized with glycidyl methacrylate (GMA). nih.gov This one-pot reaction yields amorphous, degradable polyester-based copolymers with pendant epoxy groups. nih.gov The presence of the GMA units provides sites for post-polymerization modification. For example, the epoxy groups can be opened for the covalent immobilization of bioactive molecules like heparin, which is relevant for creating materials for tissue engineering applications. nih.gov The monomer feed ratio can be varied to control the amount of active functional groups and to tune the mechanical properties of the final polymer. nih.gov This approach effectively combines backbone degradability with side-chain functionality. researchgate.net

The copolymerization of MDO with crotonate esters, such as butyl crotonate (BCr), represents a significant finding, as both monomers are typically very difficult to copolymerize with other monomers. nih.govnih.gov Research has shown a surprisingly efficient copolymerization between MDO and BCr that results in the formation of alternating copolymers. nih.govacs.org This alternating behavior is supported by reactivity ratios that are both well below unity. nih.govacs.orgnih.gov The alternating structure, confirmed by MALDI-TOF analysis, enhances the degradability of the resulting polymer, as the ester groups are regularly spaced along the backbone. nih.govacs.org This system provides a novel route to produce degradable and bio-based polymers from monomers that are otherwise considered challenging to polymerize. acs.org

| Monomer 1 | Monomer 2 | r1 (MDO) | r2 (BCr) | System Characteristics |

| MDO | Butyl Crotonate (BCr) | 0.105 | 0.017 | Strong tendency for alternating copolymerization. nih.govacs.orgnih.gov |

MDO has been copolymerized with functional acrylates to create polymers with reactive pendant groups. The copolymerization with propargyl acrylate (B77674) introduces alkyne groups along the polyester backbone, which are available for subsequent "click" chemistry reactions. researchgate.netresearchgate.net Similarly, copolymerization with 2-vinyl-4,4-dimethylazlactone yields functionalized polycaprolactone-like copolymers that can be coupled with primary amine-bearing molecules. researchgate.net

However, the outcome of copolymerization with acrylates is highly dependent on the reaction conditions. Studies on the emulsion copolymerization of MDO with acrylate monomers like n-butyl acrylate and 2-octyl acrylate found that, due to the high sensitivity of MDO to water, the monomer was incorporated in its closed-ring (acetal) form rather than undergoing ring-opening. ehu.es This means that under these specific emulsion conditions, no ester groups were introduced into the polymer backbone, and the resulting acrylate copolymers were not degradable. This highlights a key mechanistic competition between ring-opening polymerization and ring-retention vinyl addition. ehu.es

Control of Copolymer Composition and Monomer Sequence Distribution

Control over the copolymer composition and the distribution of monomer sequences is crucial for tailoring the properties of polymers, particularly to ensure uniform degradation of chains incorporating ester groups from cyclic ketene acetals (CKAs). nih.gov In the radical copolymerization of 2-methylene-1,3-dioxepane (MDO), a derivative of this compound, achieving this control can be challenging due to generally unfavorable reactivity ratios when copolymerized with common vinyl monomers like vinyl acetate, acrylates, or methacrylates. nih.govacs.org

Despite these challenges, specific systems have demonstrated surprising efficiency and control. For instance, the copolymerization of MDO with butyl crotonate (BCr) has been shown to produce alternating copolymers. nih.gov For a broad range of monomer feed compositions (specifically, where the mole fraction of BCr is between 45% and 80%), the resulting instantaneous copolymer composition is nearly independent of the feed ratio, yielding a copolymer with approximately 50% of each monomer. nih.govacs.org This alternating nature ensures a perfect and uniform distribution of the degradable ester groups throughout the polymer backbone. nih.gov

In copolymerizations where reactivity ratios are highly disparate, such as MDO with methyl methacrylate (MMA) or vinyl acetate (VAc), the composition of the resulting polymer is heavily influenced by the monomer feed ratio. cmu.edursc.org Slow dosing strategies in semi-batch copolymerizations have been employed to create linear copolymers with a more uniform distribution of ester functionalities. rsc.org By carefully controlling the addition of the more reactive monomer, a more homogeneous incorporation of the CKA can be achieved, preventing the formation of block-like structures and ensuring the desired properties are imparted throughout the polymer chain. rsc.org The sequence distribution of monomer units is a key factor that influences the copolymer's thermal, mechanical, and solubility properties. fiveable.me

Determination and Analysis of Reactivity Ratios

Reactivity ratios (r) are essential parameters in copolymerization as they describe the relative reactivity of a propagating chain radical towards the available monomers. fiveable.menih.gov The ratio is defined as r₁ = k₁₁/k₁₂, where k₁₁ is the rate constant for the addition of monomer 1 to a chain ending in monomer 1, and k₁₂ is the rate constant for the addition of monomer 2 to a chain ending in monomer 1. fiveable.me These ratios are critical for predicting and controlling the final copolymer composition. nih.gov

For copolymerizations involving 2-methylene-1,3-dioxepane (MDO), reactivity ratios have been determined experimentally for various comonomers. These values often indicate a high tendency for the comonomer to self-propagate and a preference for the MDO radical to add to the comonomer. For example, in the copolymerization of MDO (M₁) with methyl methacrylate (MMA) (M₂), the reactivity ratios were determined as r₁ = 0.057 and r₂ = 34.12, indicating that the MMA radical is much more likely to add to another MMA monomer than to MDO. cmu.edu Similarly, for MDO and vinyl acetate (VAc), the ratios were found to be r_MDO = 0.14 and r_VAc = 1.89. rsc.org

In contrast, the copolymerization of MDO with butyl crotonate (BCr) yielded reactivity ratios of r_MDO = 0.105 ± 0.013 and r_BCr = 0.017 ± 0.007. acs.org The product of these ratios (r_MDO * r_BCr ≈ 0.0018) is much less than 1, which strongly indicates a tendency towards alternating copolymerization. nih.govacs.org This is an exception to the more common trend of unfavorable ratios seen with other vinyl monomers. nih.gov

Various methods are used to estimate reactivity ratios from experimental data, including the Fineman-Ross, Kelen-Tüdös, and error-in-variables models (EVM). nih.govmdpi.com The determination often involves analyzing the copolymer composition at low monomer conversion to ensure the monomer feed ratio remains relatively constant. nih.gov

| Comonomer 1 (M₁) | Comonomer 2 (M₂) | r₁ (MDO) | r₂ | Reference |

|---|---|---|---|---|

| MDO | Methyl Methacrylate (MMA) | 0.057 | 34.12 | cmu.edu |

| MDO | Vinyl Acetate (VAc) | 0.14 | 1.89 | rsc.org |

| MDO | Butyl Crotonate (BCr) | 0.105 | 0.017 | acs.org |

Exploration of Terpolymerization Systems

Terpolymerization, the polymerization of three distinct monomers, offers a pathway to create materials with a diverse range of properties that are often inaccessible through homopolymerization or copolymerization. mdpi.com These systems are significantly more complex due to the increased number of propagation reactions. mdpi.com

The radical terpolymerization involving 2-methylene-1,3-dioxepane (MDO) has been investigated to develop functional and biodegradable materials. One notable system is the terpolymerization of butyl acrylate (BA), MDO, and vinyl acetate (VAc) aimed at producing biodegradable pressure-sensitive adhesives. mdpi.com For this system, the ternary reactivity ratios were estimated using the error-in-variables model (EVM) at 50 °C. The results showed a significant difference from the corresponding binary reactivity ratios, highlighting the necessity of specific ternary analysis to accurately model such multicomponent polymerizations. mdpi.com

| Reactivity Ratio | Value |

|---|---|

| r₁₂ (BA radical adding BA vs. MDO) | 0.417 |

| r₂₁ (MDO radical adding MDO vs. BA) | 0.071 |

| r₁₃ (BA radical adding BA vs. VAc) | 4.459 |

| r₃₁ (VAc radical adding VAc vs. BA) | 0.198 |

| r₂₃ (MDO radical adding MDO vs. VAc) | 0.260 |

| r₃₂ (VAc radical adding VAc vs. MDO) | 55.339 |

Functional MDO terpolymers have also been synthesized as platforms for biomedical applications, such as constructing biodegradable polymeric prodrugs for intracellular drug delivery. rsc.org A one-pot radical ring-opening copolymerization of MDO, poly(ethylene glycol) methyl ether methacrylate (PEGMA), and pyridyldisulfide ethylmethacrylate (PDSMA) yielded a series of biodegradable functional polyesters. rsc.org This approach demonstrates the versatility of MDO-based terpolymers in creating advanced, functional materials. rsc.org

Alternative Polymerization Initiation Methods

Photoinitiated Radical Ring-Opening Polymerization

Photoinitiated polymerization offers an alternative to traditional thermal initiation methods, providing spatial and temporal control over the polymerization process. The photoinitiated radical ring-opening polymerization of 2-methylene-1,3-dioxepane has been successfully demonstrated. researchgate.net Spectroscopic analysis, including IR, ¹H-NMR, and ¹³C-NMR, confirmed that the polymer obtained through photoinitiation is identical to that produced via conventional radical polymerization with initiators like AIBN. researchgate.net This indicates that the ring-opening mechanism proceeds effectively under photochemical initiation, leading to the formation of the desired polyester structure. researchgate.net

In addition to direct photoinitiation, photo-induced cobalt-mediated radical polymerization has been used to synthesize degradable copolymers of MDO and vinyl acetate. rsc.org This controlled radical polymerization technique was conducted under UV irradiation at 30 °C, utilizing (2,4,6-trimethylbenzoyl)diphenylphosphine oxide as a photoinitiator and Co(acac)₂ as a regulating agent. rsc.org This method provided living polymerization characteristics, allowing for control over molecular weight and achieving narrow molecular weight distributions. rsc.org

Hydrolytic Behavior of Cyclic Ketene Acetals and Related Polymers

Mechanistic Investigations of Cyclic Ketene Acetal Hydrolysis

The hydrolysis of cyclic ketene acetals (CKAs) is a critical side reaction, especially in aqueous polymerization systems, as it competes with the desired polymerization process. researchgate.netehu.es Mechanistic studies have been conducted to understand the factors influencing the rate and pathway of CKA hydrolysis. researchgate.net In all investigated cases, the hydrolysis of CKAs results in the formation of monoacetylated diol products. researchgate.net

The rate of hydrolysis is significantly affected by the structure of the CKA, particularly its ring size, and the pH of the reaction medium. researchgate.net Studies on CKAs with ring sizes from five to eight members have shown that increasing hydrophobicity, which correlates with larger ring sizes, plays a role in the reactivity. researchgate.net The hydrolysis reaction can occur under acidic, neutral, and basic conditions; however, the rate is notably lower in basic conditions. researchgate.net For 2-methylene-1,3-dioxepane (MDO), adjusting the temperature and pH of the aqueous medium can help to delay the hydrolysis reaction, which is crucial for achieving successful polymerization in water. researchgate.net Isotopic labeling experiments using deuterium (B1214612) and ¹⁷O have been employed to elucidate the specific reaction pathway during hydrolysis. researchgate.net

Impact of Ring Size and pH on Hydrolysis Rates

The stability and degradation kinetics of polymers derived from this compound are critically influenced by the hydrolysis of the acetal linkages within the polymer backbone. This hydrolysis is sensitive to both the structural features of the cyclic acetal, such as ring size, and the surrounding environmental conditions, particularly pH.

The hydrolysis of acetals is a well-understood acid-catalyzed process. nih.govgla.ac.uk The reaction mechanism involves protonation of one of the acetal oxygen atoms, followed by cleavage of the C-O bond to form a resonance-stabilized carboxonium ion intermediate. nih.gov This step is typically the rate-determining step of the reaction. nih.gov Consequently, the rate of hydrolysis is highly dependent on the concentration of hydronium ions, making it significantly faster in acidic conditions compared to neutral or basic environments where acetals are generally stable. nih.govthieme-connect.de

The hydrolysis kinetics decrease dramatically as the pH increases. For instance, studies on model acetal compounds show that changing the pH from 5.0 to 6.0 can decrease the hydrolysis rate by an order of magnitude. nih.govresearchgate.net At a physiological pH of 7.4, many acetals exhibit significant stability with negligible hydrolysis over extended periods. researchgate.net This pH-dependent degradation is a key feature in designing materials for specific applications.

The size of the dioxacycloalkane ring also plays a role in the hydrolysis rate, primarily due to ring strain and conformational effects that influence the stability of the ground state and the transition state during hydrolysis. Generally, five-membered 1,3-dioxolane (B20135) rings are more strained and tend to hydrolyze faster than the more stable, six-membered 1,3-dioxane (B1201747) rings, which can adopt a low-energy chair conformation. thieme-connect.de The seven-membered 1,3-dioxepane (B1593757) ring, present in polymers derived from this compound, possesses greater conformational flexibility than its six-membered counterpart, which can influence its reactivity and hydrolysis kinetics.

Table 1: Effect of pH on the Hydrolysis Half-life of a Model Ketal Compound

This interactive table illustrates the pronounced effect of pH on the stability of acetal/ketal linkages, with stability increasing significantly as the environment becomes less acidic.

| pH | Half-life (t₁/₂) (hours) | Relative Rate Decrease (approx.) |

| 5.0 | 32.3 | 1x (Baseline) |

| 5.5 | ~97 | 3x |

| 6.0 | ~291 | 9x |

| 6.5 | ~1746 | 54x |

| 7.4 | Stable | Negligible Rate |

Data adapted from studies on model ketal compounds to demonstrate the general principle of pH-dependent hydrolysis. nih.govresearchgate.net

Application of Isotopic Labeling for Pathway Elucidation

Isotopic labeling is a powerful and precise technique used to elucidate complex reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. researchgate.netwikipedia.org In the context of polymers derived from this compound, this method can provide definitive insights into both the ring-opening polymerization process and the subsequent hydrolytic degradation pathway. researchgate.netcreative-proteomics.com

During polymerization, the mechanism of ring-opening can be investigated using monomers labeled with stable isotopes such as Carbon-13 (¹³C) or Deuterium (²H). By synthesizing this compound with a ¹³C label at a specific position in the ring (e.g., the C2 carbon of the acetal), the bond cleavage pattern during polymerization can be determined. Analysis of the resulting polymer by ¹³C NMR spectroscopy would reveal the new location of the labeled carbon, confirming whether the polymerization proceeds through the expected ring-opening mechanism to form an ester linkage in the polymer backbone.

For elucidating the hydrolysis mechanism, Oxygen-18 (¹⁸O) is a particularly useful isotopic tracer. The degradation of the polymer can be carried out in ¹⁸O-labeled water (H₂¹⁸O). After hydrolysis, the location of the ¹⁸O isotope in the degradation products (the diol and the aldehyde/carboxylic acid) is determined using mass spectrometry. This analysis can distinguish between the two possible C-O bond cleavage sites in the acetal group, providing conclusive evidence for the reaction pathway. wikipedia.org This technique is instrumental in confirming that the hydrolysis proceeds via the established mechanism for acetal cleavage. masterorganicchemistry.comchemistrysteps.com

While specific isotopic labeling studies on this compound itself are not extensively reported in readily available literature, the principles are well-established from mechanistic studies of other cyclic acetals, ring-opening polymerizations, and ester hydrolysis. mdpi.comnih.gov These methods allow researchers to verify reaction pathways, identify intermediates, and understand kinetic isotope effects, contributing to a fundamental understanding of the polymer's behavior. researchgate.net

Strategies for Tuning Degradability in Derived Polymeric Materials

A key advantage of using monomers like this compound and its derivatives (such as 2-methylene-1,3-dioxepane, MDO) is the ability to create polymers with tunable degradability. researchgate.net The primary strategy for achieving this is through radical ring-opening copolymerization (rROP), where the cyclic ketene acetal monomer is copolymerized with a variety of traditional vinyl monomers. nih.govacs.org This process introduces susceptible ester linkages into the otherwise stable all-carbon backbone of vinyl polymers. researchgate.netisef.net

The degradability of the resulting copolymer can be precisely controlled by several factors:

Monomer Feed Ratio: The most direct way to tune degradability is by adjusting the molar ratio of the cyclic ketene acetal to the vinyl monomer in the initial reaction mixture. nih.gov A higher concentration of the MDO monomer results in a higher density of ester groups in the polymer backbone, leading to faster degradation and a greater reduction in molecular weight upon hydrolysis. isef.net For example, a copolymer containing 10% MDO will degrade significantly faster and more completely than one containing 5% MDO under the same conditions. isef.net

Copolymer Architecture: The distribution of the ester linkages along the polymer chain, which is governed by the reactivity ratios of the comonomers, also impacts degradation. nih.gov Copolymerization of MDO with monomers like butyl crotonate can lead to a highly alternating structure, ensuring a uniform distribution of weak links and promoting more homogeneous degradation. nih.govnih.gov

These strategies allow for the design of materials with a wide range of degradation profiles, from materials that degrade over hours in alkaline conditions to those that remain stable for extended periods under physiological pH. nih.govelsevierpure.com

Table 2: Influence of MDO Content on Polymer Degradation

This interactive table shows the effect of incorporating 2-methylene-1,3-dioxepane (MDO), a derivative of this compound, on the degradation of poly(methyl methacrylate) films.

| MDO Concentration in Polymer | Average Mass Loss (%) in 1 M NaOH |

| 0% | 11 |

| 5% | 39 |

| 10% | 46 |

Data adapted from a study on the base-induced hydrolysis of MDO-methyl methacrylate copolymers. isef.net

Advanced Analytical and Characterization Techniques in Dioxepane Chemistry

Spectroscopic Methods for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques provide invaluable insights into the molecular architecture and chemical transformations occurring within dioxepane-based polymer systems. By analyzing the interaction of molecules with electromagnetic radiation, researchers can obtain detailed information on chemical structure, functional groups, and the kinetics of chemical reactions.

High-resolution NMR spectroscopy is a cornerstone technique for the characterization of polymers, offering unparalleled detail regarding molecular structure and composition. datapdf.com It utilizes the magnetic properties of atomic nuclei to generate spectra that reveal the chemical environment of each atom within a molecule. datapdf.com

While one-dimensional (1D) NMR provides fundamental structural information, complex polymer microstructures often require more advanced, multi-dimensional techniques for unambiguous assignments. researchgate.net Two-dimensional (2D) NMR experiments, such as Heteronuclear Multiple Quantum Coherence (HMQC), disperse NMR signals across two frequency axes, resolving overlapping peaks and revealing correlations between different nuclei. rsc.org This is particularly useful for analyzing the complex architecture of copolymers and terpolymers. researchgate.net

For instance, in the characterization of polymers derived from related cyclic ketene (B1206846) acetals, 2D NMR is instrumental. rsc.org Techniques like HMQC can definitively link proton (¹H) signals to their directly attached carbon-¹³ (¹³C) nuclei, which is essential for assigning resonances in both the monomer and the resulting polymer. This allows for a detailed analysis of the polymer backbone and any pendant groups, confirming the success of ring-opening polymerization and identifying the specific linkages formed. rsc.org

Table 1: Exemplary 2D NMR Correlation for Polymer Structural Analysis This table illustrates typical correlations that would be observed in a 2D NMR spectrum (e.g., HMQC) for a polymer containing dioxepane-derived units, helping to assign specific proton and carbon signals to parts of the polymer structure.

| Polymer Structural Unit | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Correlation Type |

| Methylene (B1212753) protons adjacent to ester oxygen | ~ 4.1 | ~ 65 | C-H |

| Methine proton in polymer backbone | ~ 2.5 | ~ 40 | C-H |

| Methylene protons in the dioxepane ring remnant | ~ 3.8 | ~ 70 | C-H |

| Methylene protons adjacent to chloromethyl group | ~ 3.6 | ~ 45 | C-H |

Quantitative NMR (qNMR) is a powerful method for determining the concentration of molecules in a sample. In polymer chemistry, it is frequently used to monitor the progress of a polymerization reaction by measuring the decrease in monomer concentration over time. labrulez.com This is achieved by comparing the integral of a specific monomer resonance signal with that of an internal standard or a stable polymer peak. cmu.edu

The conversion of the monomer can be calculated by tracking the disappearance of signals unique to the monomer, such as the vinyl protons in a vinyl monomer, and the corresponding appearance of new signals in the aliphatic region characteristic of the polymer backbone. labrulez.com For copolymers, qNMR allows for the precise determination of the copolymer composition by comparing the integration of peaks corresponding to the different monomer units incorporated into the polymer chain. cmu.edu For example, in the copolymerization of 2-methylene-1,3-dioxepane (B1205776) (MDO) with methyl methacrylate (B99206) (MMA), the composition was determined by comparing the peak area of the MDO ester backbone protons with the peak area of the MMA pendant ester methyl protons. cmu.edu

Table 2: Application of Quantitative ¹H NMR for Monomer Conversion Analysis This table demonstrates how ¹H NMR data can be used to quantify the conversion of a monomer to a polymer over the course of a reaction.

| Reaction Time (hours) | Integral of Monomer Vinyl Protons (δ 5.5-6.5 ppm) | Integral of Polymer Aliphatic Protons (δ 1.4-2.8 ppm) | Monomer Conversion (%) |

| 0 | 1.00 | 0.00 | 0 |

| 1 | 0.65 | 0.35 | 35 |

| 2 | 0.30 | 0.70 | 70 |

| 3 | 0.10 | 0.90 | 90 |

| 12 | < 0.01 | > 0.99 | >99 |

FTIR spectroscopy is a rapid and non-destructive technique that measures the absorption of infrared radiation by a sample, providing information about its chemical bonds and functional groups. researchgate.netmarshall.edu It is an essential tool for monitoring chemical reactions and analyzing the products of polymer degradation. researchgate.netumich.edu

FTIR is highly effective for real-time monitoring of polymerization reactions. nih.govemerginginvestigators.org By tracking the intensity of specific absorption bands, one can follow the consumption of reactants and the formation of products. For instance, during the ring-opening polymerization of a cyclic monomer, the characteristic peaks of the monomer will decrease in intensity, while new peaks corresponding to the functional groups in the resulting linear polymer, such as ester carbonyl groups, will appear and grow. umich.edu

In the synthesis of polymers from precursors like 5,6-benzo-2-methylene-1,3-dioxepane (BMDO), FTIR spectra can confirm the chemical transformation by showing the disappearance of monomer-specific bands and the emergence of strong ester carbonyl (C=O) stretching bands around 1730 cm⁻¹ in the polymer product, confirming a successful ring-opening polymerization. umich.edu

Table 3: Key FTIR Frequency Ranges for Monitoring Dioxepane Polymerization This table lists important infrared absorption bands used to track the conversion of a dioxepane-based monomer to its corresponding polyester (B1180765).

| Wavenumber (cm⁻¹) | Functional Group | Significance in Reaction Monitoring |

| ~2950-2850 | C-H (Aliphatic) | Present in both monomer and polymer; can be used for normalization. |

| ~1730 | C=O (Ester) | Appears and increases in intensity as polymerization proceeds. researchgate.net |

| ~1200-1000 | C-O (Ether/Ester) | Changes in this region indicate the ring-opening and formation of the polymer backbone. |

| ~900-650 | C-Cl | Characteristic band for the chloromethyl group, should be present in both monomer and polymer. |

Polymer degradation involves chemical changes that alter the material's properties, often through processes like oxidation or hydrolysis. e3s-conferences.org FTIR spectroscopy is a primary tool for identifying the chemical products formed during degradation. researchgate.net When polyesters undergo degradation, the ester linkages can be cleaved, leading to the formation of new functional groups, such as carboxylic acids and alcohols. researchgate.net

The appearance of a broad absorption band in the 3500-3200 cm⁻¹ region is indicative of hydroxyl (-OH) group formation from chain scission. researchgate.net Simultaneously, the formation of carboxylic acid end-groups can be detected by the appearance of a characteristic broad -OH stretch and changes in the carbonyl (C=O) absorption band. researchgate.net These spectral changes provide direct evidence of the degradation mechanism and can be used to quantify the extent of degradation over time. umich.edu

Table 4: Characteristic FTIR Peaks for Identifying Polymer Degradation Products This table highlights the key infrared absorption bands that signal the formation of common degradation products in polyester-based materials.

| Wavenumber (cm⁻¹) | Functional Group | Degradation Product Indicated |

| 3500–3200 (broad) | O-H Stretch | Alcohols, Carboxylic Acids researchgate.net |

| 1760 | C=O Stretch | Per-esters, Lactones researchgate.net |

| 1710 | C=O Stretch | Ketones, Aldehydes, Carboxylic Acids researchgate.netresearchgate.net |

| 1650 | C=C Stretch | Vinyl groups from chain scission researchgate.net |

Fourier-Transform Infrared (FTIR) Spectroscopy

Chromatographic Techniques for Separation and Analysis

Chromatography is an indispensable tool for the separation and analysis of complex mixtures, providing vital information on the progress of polymerization reactions and the properties of the resulting polymers.

Gas Chromatography (GC) is a powerful technique for monitoring the progress of polymerization reactions involving 2-(chloromethyl)-1,3-dioxepane and for assessing the purity of the resulting products. By separating volatile components of a reaction mixture, GC allows for the quantification of unreacted monomer, the appearance of products, and the presence of any volatile impurities. This real-time or quasi-real-time analysis provides crucial kinetic data and helps in optimizing reaction conditions such as temperature, time, and catalyst concentration to achieve high conversion and purity.

Key Applications of GC in this compound Chemistry:

Monitoring Monomer Consumption: Tracking the decrease in the concentration of this compound over time.

Quantifying Product Formation: Measuring the concentration of the resulting polymer or oligomers if they are sufficiently volatile or after derivatization.

Detecting Side Products and Impurities: Identifying and quantifying any unwanted volatile byproducts that may affect the final polymer properties.

Optimizing Reaction Conditions: Providing data to fine-tune reaction parameters for improved yield and purity.

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a fundamental technique for determining the molar mass distribution of polymers. bath.ac.ukspecificpolymers.com In SEC, polymer molecules are separated based on their hydrodynamic volume as they pass through a column packed with porous gel. bath.ac.uk Larger molecules elute first, while smaller molecules penetrate the pores and have a longer retention time. bath.ac.uk This separation allows for the determination of key parameters such as the number-average molar mass (Mn), weight-average molar mass (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molar mass distribution. specificpolymers.comnih.gov

For polymers derived from this compound, SEC is crucial for understanding how reaction conditions influence the final polymer chain length and distribution. A narrow PDI is often desirable as it leads to more uniform material properties.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is a soft ionization technique that allows for the analysis of large molecules like synthetic polymers with minimal fragmentation. tuwien.at In this method, the polymer sample is co-crystallized with a matrix that absorbs laser energy. The laser pulse desorbs and ionizes the polymer molecules, which are then accelerated in an electric field and their time-of-flight to a detector is measured. The time-of-flight is proportional to the mass-to-charge ratio, allowing for the determination of the absolute molecular weight of individual polymer chains. tuwien.at

For polymers of this compound, MALDI-TOF MS provides detailed information beyond the average molar masses obtained from SEC. It can reveal the absolute molar mass distribution, identify polymer end-groups, and detect the presence of cyclic or branched structures. weebly.comnih.gov This level of detail is invaluable for confirming the chemical structure and purity of the synthesized polymers. tue.nl

Table 1: Comparison of Chromatographic and Spectrometric Techniques for Polymer Analysis

| Technique | Information Obtained | Application in Dioxepane Chemistry |

| Gas Chromatography (GC) | Volatile component separation, reaction kinetics, purity assessment. | Monitoring monomer conversion, detecting volatile impurities. |

| Size Exclusion Chromatography (SEC) | Molar mass averages (Mn, Mw), polydispersity index (PDI). bath.ac.ukspecificpolymers.com | Characterizing the overall molar mass distribution of polymers. nih.gov |